1-(1-Benzylpyrrolidin-3-yl)-2-methyl-1H-imidazole
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Overview
Description
1-(1-Benzylpyrrolidin-3-yl)-2-methyl-1H-imidazole is a heterocyclic compound that features both pyrrolidine and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzylpyrrolidin-3-yl)-2-methyl-1H-imidazole typically involves the formation of the pyrrolidine ring followed by the introduction of the imidazole moiety. One common method involves the reaction of 1-benzylpyrrolidine with 2-methylimidazole under specific conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Benzylpyrrolidin-3-yl)-2-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the imidazole ring can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-(1-Benzylpyrrolidin-3-yl)-2-methyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(1-Benzylpyrrolidin-3-yl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 1-Benzylpyrrolidin-3-yl-methanol
- (S)-(-)-1-Benzyl-3-pyrrolidinol
- ®-(+)-1-Benzyl-3-pyrrolidinol
Comparison: 1-(1-Benzylpyrrolidin-3-yl)-2-methyl-1H-imidazole is unique due to the presence of both pyrrolidine and imidazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
63177-68-4 |
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Molecular Formula |
C15H19N3 |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
1-(1-benzylpyrrolidin-3-yl)-2-methylimidazole |
InChI |
InChI=1S/C15H19N3/c1-13-16-8-10-18(13)15-7-9-17(12-15)11-14-5-3-2-4-6-14/h2-6,8,10,15H,7,9,11-12H2,1H3 |
InChI Key |
YYNDGBUBUVOAGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2CCN(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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